molecular formula C21H34O2 B13438819 (S)-3-(Benzyloxy)tetradecanal CAS No. 138650-27-8

(S)-3-(Benzyloxy)tetradecanal

Katalognummer: B13438819
CAS-Nummer: 138650-27-8
Molekulargewicht: 318.5 g/mol
InChI-Schlüssel: XEVZLJCXXPDLCG-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(Benzyloxy)tetradecanal is a long-chain fatty aldehyde with a benzyloxy group attached to the third carbon of the tetradecanal chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Benzyloxy)tetradecanal typically involves the following steps:

    Starting Material: The synthesis begins with tetradecanal, a long-chain fatty aldehyde.

    Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyloxy reagent reacts with the tetradecanal under controlled conditions.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysis: Use of specific catalysts to enhance the reaction rate and selectivity.

    Purification: Advanced purification techniques such as chromatography to isolate the desired product.

    Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(Benzyloxy)tetradecanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (S)-3-(Benzyloxy)tetradecanoic acid.

    Reduction: Formation of (S)-3-(Benzyloxy)tetradecanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(S)-3-(Benzyloxy)tetradecanal has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-3-(Benzyloxy)tetradecanal involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to specific biological effects. The aldehyde group can undergo various chemical transformations, influencing the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetradecanal: A long-chain fatty aldehyde without the benzyloxy group.

    ®-3-(Benzyloxy)tetradecanal: The enantiomer of (S)-3-(Benzyloxy)tetradecanal.

    Benzyloxyacetaldehyde: A shorter-chain aldehyde with a benzyloxy group.

Uniqueness

This compound is unique due to the presence of both the benzyloxy group and the specific (S)-configuration. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

138650-27-8

Molekularformel

C21H34O2

Molekulargewicht

318.5 g/mol

IUPAC-Name

(3S)-3-phenylmethoxytetradecanal

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,18,21H,2-9,13,16-17,19H2,1H3/t21-/m0/s1

InChI-Schlüssel

XEVZLJCXXPDLCG-NRFANRHFSA-N

Isomerische SMILES

CCCCCCCCCCC[C@@H](CC=O)OCC1=CC=CC=C1

Kanonische SMILES

CCCCCCCCCCCC(CC=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.